molecular formula C25H25N5O2 B3557370 6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Cat. No.: B3557370
M. Wt: 427.5 g/mol
InChI Key: FPUVCEAEEKOKAH-UHFFFAOYSA-N
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Description

6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound belonging to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes multiple aromatic rings and a fused imidazole-purine core

Properties

IUPAC Name

8-ethyl-2,4-dimethyl-7-phenyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-4-19-20(18-13-9-6-10-14-18)29(16-15-17-11-7-5-8-12-17)24-26-22-21(30(19)24)23(31)28(3)25(32)27(22)2/h5-14H,4,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUVCEAEEKOKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted purine derivatives with imidazole intermediates under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are crucial to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the imidazole-purine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways, resulting in altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-7-ETHYLXANTHINE: A structurally related compound with similar pharmacological properties.

    8-PHENYL-1,3-DIMETHYLXANTHINE: Another analog with comparable biological activities.

    7-PHENYL-1,3-DIMETHYL-8-(2-PHENYLETHYL)XANTHINE:

Uniqueness

6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE stands out due to its unique combination of substituents and the fused imidazole-purine core. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

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